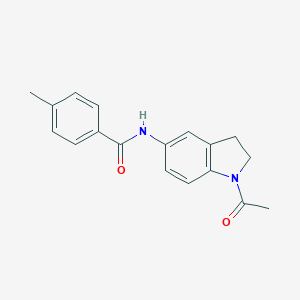
3-phenyl-2-(2-phenylvinyl)-2,3-dihydro-4(1H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenyl-2-(2-phenylvinyl)-2,3-dihydro-4(1H)-quinazolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. This compound has a unique chemical structure that makes it a promising candidate for a wide range of applications.
Mecanismo De Acción
The mechanism of action of 3-phenyl-2-(2-phenylvinyl)-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it is believed to act through various mechanisms, including the inhibition of DNA synthesis, the inhibition of protein kinase C, and the induction of apoptosis.
Biochemical and Physiological Effects:
3-phenyl-2-(2-phenylvinyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to exhibit various biochemical and physiological effects. For instance, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. Moreover, it has also been shown to inhibit the replication of certain viruses and bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-phenyl-2-(2-phenylvinyl)-2,3-dihydro-4(1H)-quinazolinone is its broad range of biological activities. This makes it a promising candidate for the development of new drugs and therapeutic agents. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 3-phenyl-2-(2-phenylvinyl)-2,3-dihydro-4(1H)-quinazolinone. Some of these directions include:
1. Investigation of the potential of this compound as a neuroprotective agent.
2. Development of new synthesis methods for this compound that can improve its solubility and bioavailability.
3. Investigation of the potential of this compound as an inhibitor of other protein kinases.
4. Development of new derivatives of this compound that can exhibit improved biological activities.
5. Investigation of the potential of this compound as a lead compound for the development of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, 3-phenyl-2-(2-phenylvinyl)-2,3-dihydro-4(1H)-quinazolinone is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its biological activities, and its mechanism of action is still being investigated. Although there are some limitations associated with this compound, its broad range of biological activities makes it a promising candidate for the development of new drugs and therapeutic agents.
Métodos De Síntesis
The synthesis of 3-phenyl-2-(2-phenylvinyl)-2,3-dihydro-4(1H)-quinazolinone can be achieved through various methods, including the Pictet-Spengler reaction, the Friedlander reaction, and the Hantzsch reaction. Among these methods, the Pictet-Spengler reaction is the most commonly used method for the synthesis of this compound. This reaction involves the condensation of an aldehyde or ketone with an amine in the presence of a Lewis acid catalyst.
Aplicaciones Científicas De Investigación
3-phenyl-2-(2-phenylvinyl)-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has been shown to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial activities. Moreover, it has also been investigated for its potential as a neuroprotective agent and as an inhibitor of protein kinase C.
Propiedades
Nombre del producto |
3-phenyl-2-(2-phenylvinyl)-2,3-dihydro-4(1H)-quinazolinone |
|---|---|
Fórmula molecular |
C22H18N2O |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
3-phenyl-2-[(E)-2-phenylethenyl]-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C22H18N2O/c25-22-19-13-7-8-14-20(19)23-21(16-15-17-9-3-1-4-10-17)24(22)18-11-5-2-6-12-18/h1-16,21,23H/b16-15+ |
Clave InChI |
KNWKRQPNAIFZPF-FOCLMDBBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)C=CC2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C=CC2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-{1,4-dioxo-3-[(2-phenoxyethyl)amino]-1,4-dihydro-2-naphthalenyl}acetamide](/img/structure/B300169.png)



![3-(2-methoxyphenyl)-2-[4-(4-morpholinyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B300176.png)
![2-(6-oxodibenzo[cd,g]indazol-2(6H)-yl)-N-[4-(pentyloxy)phenyl]acetamide](/img/structure/B300178.png)
![N-(4-{[(1,3,3-trimethylbicyclo[2.2.1]hept-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B300182.png)
![3-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B300184.png)
![4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-3,5-dimethyl-4H-1,2,4-triazol-1-ium](/img/structure/B300186.png)
![1-(4-Methoxyphenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea](/img/structure/B300188.png)